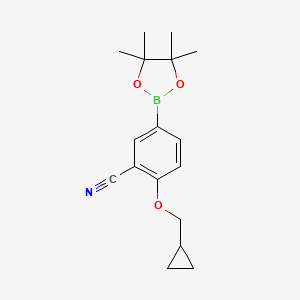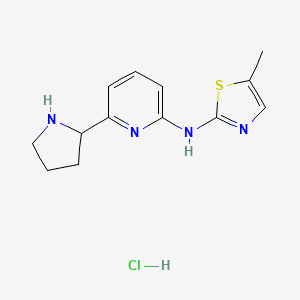
(5-Méthyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine chlorhydrate
Vue d'ensemble
Description
(5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4S and its molecular weight is 296.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-thiazol-2-yl)-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiazole ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, certains dérivés ont montré une activité contre des souches bactériennes, ce qui pourrait en faire des candidats pour le développement de nouveaux agents antimicrobiens .
Cytotoxicité et activité antitumorale
Certains composés thiazoliques ont été testés pour leur cytotoxicité contre des lignées cellulaires humaines, telles que les cellules cervicales (HeLa), et ont montré un potentiel en tant qu'agents antitumoraux .
Activités herbicides
Les thiazoles ont également été étudiés pour leurs activités herbicides contre diverses espèces végétales, suggérant des applications agricoles potentielles .
Activités analgésiques et anti-inflammatoires
Certains composés thiazoliques présentent des activités analgésiques et anti-inflammatoires significatives, indiquant leur utilisation potentielle dans la gestion de la douleur et le contrôle de l'inflammation .
Efficacité antibactérienne
L'efficacité antibactérienne des dérivés du thiazole a été étudiée contre un spectre d'espèces microbiologiques, ce qui pourrait conduire au développement de nouveaux médicaments antibactériens .
Activité antifongique
Des dérivés du thiazole ont été synthétisés et criblés pour leur activité antifongique, montrant une promesse dans le traitement des infections fongiques .
Mécanisme D'action
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes like cyclooxygenase (COX) and topoisomerase II .
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . Other compounds have shown weak COX-1 inhibitory activity .
Biochemical Pathways
For instance, some compounds can induce DNA double-strand breaks, affecting the DNA repair pathway . Others have been reported to inhibit COX enzymes, thereby affecting the prostaglandin synthesis pathway .
Pharmacokinetics
Compounds with similar structures are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to cause dna double-strand breaks, leading to cell death . Others have shown weak inhibitory activity against COX-1, which could potentially result in reduced inflammation .
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Propriétés
IUPAC Name |
5-methyl-N-(6-pyrrolidin-2-ylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S.ClH/c1-9-8-15-13(18-9)17-12-6-2-4-11(16-12)10-5-3-7-14-10;/h2,4,6,8,10,14H,3,5,7H2,1H3,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGISSHKXZJRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC=CC(=N2)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


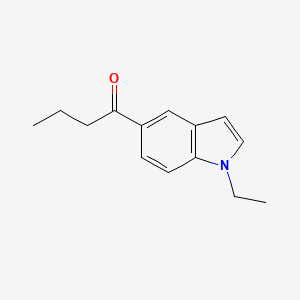
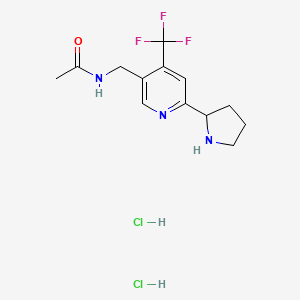

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
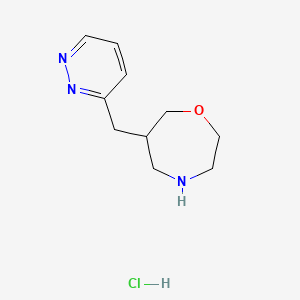
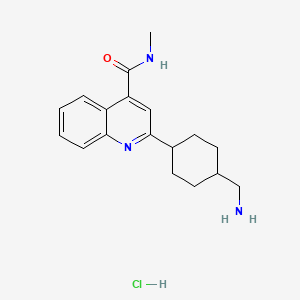
![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)
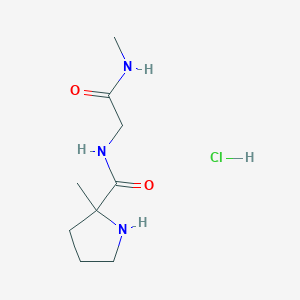
![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)
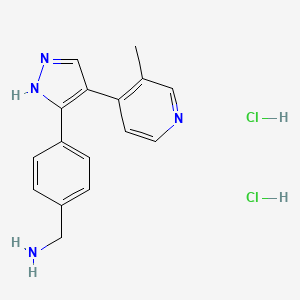

![[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1402400.png)
